molecular formula C24H21BrFN3O2 B11488732 4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione

4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione

Cat. No.: B11488732
M. Wt: 482.3 g/mol
InChI Key: XCWGWVHRLSBFCH-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione is a complex organic compound with a unique structure that includes bromine, fluorine, and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted anilines and perform a series of coupling reactions, cyclizations, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation reagents like bromine or fluorine sources.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to receptors or enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-chlorophenyl)piperazine-2,5-dione
  • 4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-methylphenyl)piperazine-2,5-dione

Uniqueness

The presence of the fluorine atom in 4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C24H21BrFN3O2

Molecular Weight

482.3 g/mol

IUPAC Name

4-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione

InChI

InChI=1S/C24H21BrFN3O2/c1-27(2)18-11-7-16(8-12-18)23-24(31)28(21-6-4-3-5-20(21)26)15-22(30)29(23)19-13-9-17(25)10-14-19/h3-14,23H,15H2,1-2H3

InChI Key

XCWGWVHRLSBFCH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Br)C4=CC=CC=C4F

Origin of Product

United States

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